TES-1025

Vue d'ensemble

Description

TES-1025 est un inhibiteur puissant et sélectif de la α-amino-β-carboxymuconate-ε-semialdéhyde décarboxylase humaine. Cette enzyme joue un rôle crucial dans la voie de synthèse de novo du dinucléotide adénosine-nicotinamide, une coenzyme essentielle dans le métabolisme cellulaire. This compound a montré un potentiel significatif dans la recherche scientifique en raison de sa capacité à augmenter les niveaux de dinucléotide adénosine-nicotinamide dans les systèmes cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TES-1025 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées au public. on sait que le composé est synthétisé à l'aide de techniques avancées de synthèse organique, garantissant une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des protocoles stricts pour maintenir la cohérence et la qualité. Le processus implique une synthèse à grande échelle dans des environnements contrôlés, suivie de mesures de purification et de contrôle de la qualité pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

TES-1025 subit principalement des réactions d'inhibition avec l'enzyme α-amino-β-carboxymuconate-ε-semialdéhyde décarboxylase. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions standard .

Réactifs et conditions courants

La réaction d'inhibition de this compound avec la α-amino-β-carboxymuconate-ε-semialdéhyde décarboxylase se produit dans des conditions physiologiques, la présence d'ions zinc étant cruciale pour le processus de liaison .

Principaux produits formés

Le principal produit de la réaction entre this compound et la α-amino-β-carboxymuconate-ε-semialdéhyde décarboxylase est un complexe enzyme-inhibiteur stable, qui réduit efficacement l'activité de l'enzyme .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant au site catalytique de l'enzyme α-amino-β-carboxymuconate-ε-semialdéhyde décarboxylase. Cette liaison implique des interactions avec des ions zinc et des résidus spécifiques au sein du site actif de l'enzyme. L'inhibition de cette enzyme conduit à des niveaux accrus de dinucléotide adénosine-nicotinamide, ce qui est bénéfique pour le métabolisme cellulaire et a un potentiel thérapeutique pour diverses maladies .

Applications De Recherche Scientifique

TES-1025 has a wide range of applications in scientific research:

Mécanisme D'action

TES-1025 exerts its effects by binding to the catalytic site of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. This binding involves interactions with zinc ions and specific residues within the enzyme’s active site. The inhibition of this enzyme leads to increased levels of nicotinamide adenine dinucleotide, which is beneficial for cellular metabolism and has therapeutic potential for various diseases .

Comparaison Avec Des Composés Similaires

TES-1025 est unique par sa grande puissance et sa sélectivité pour la α-amino-β-carboxymuconate-ε-semialdéhyde décarboxylase. Des composés similaires incluent :

Acide dipicolinique : Un pseudo-substrat pour la α-amino-β-carboxymuconate-ε-semialdéhyde décarboxylase, mais avec une puissance inférieure.

Autres inhibiteurs d'ACMSD : Divers autres inhibiteurs ont été développés, mais this compound se distingue par sa concentration inhibitrice nanomolaire et sa conformation de liaison spécifique.

La conformation de liaison unique et la forte sélectivité de this compound en font un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

TES-1025 is a novel compound that has garnered attention due to its potent biological activity as an inhibitor of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This enzyme plays a crucial role in the metabolism of tryptophan and the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular energy metabolism and redox reactions. This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on NAD+ levels, and implications for therapeutic applications.

This compound functions as a selective inhibitor of ACMSD with an IC50 value of 13 nM, making it one of the most potent inhibitors identified for this enzyme to date . By inhibiting ACMSD, this compound alters the metabolic flux from tryptophan through the ACMS pathway, favoring the conversion towards quinolinic acid (QUIN) and subsequently enhancing NAD+ production. This modulation leads to increased intracellular NAD+ levels, which is crucial for various cellular processes including mitochondrial function and energy metabolism .

Research Findings

In Vitro Studies

Initial studies demonstrated that this compound effectively inhibited ACMSD activity in vitro. The compound was evaluated using a coupled spectrophotometric assay, where varying concentrations of hydroxyanthranilic acid were tested alongside this compound. The results indicated a significant reduction in enzyme activity correlating with increasing concentrations of this compound .

In Vivo Studies

Further investigations into the biological effects of this compound were conducted using animal models. Notably, in models of acute kidney injury (AKI), administration of this compound resulted in:

- Restoration of NAD+ Levels : Mice treated with this compound exhibited higher levels of NAD+ compared to untreated controls, indicating effective modulation of NAD+ biosynthesis .

- Renal Protection : In cisplatin-induced AKI models, this compound treatment mitigated structural and functional renal damage. Histopathological evaluations showed reduced tubular necrosis and inflammation, suggesting protective effects against kidney injury .

The compound also demonstrated efficacy in ischemia-reperfusion AKI models, further supporting its potential as a therapeutic agent for kidney-related disorders .

Data Table: Summary of Biological Activities

Case Studies

- Cisplatin-Induced AKI : In this study, mice treated with this compound showed significantly improved renal function and histopathological scores compared to controls. The compound's ability to restore NAD+ levels correlated with reduced oxidative stress markers and improved mitochondrial function in renal tissues .

- Ischemia-Reperfusion Injury : Another case study demonstrated that this compound administration prior to inducing ischemia significantly preserved renal structure and function. The treatment resulted in decreased neutrophil infiltration and oxidative stress markers, emphasizing its protective role in acute kidney injury scenarios .

Propriétés

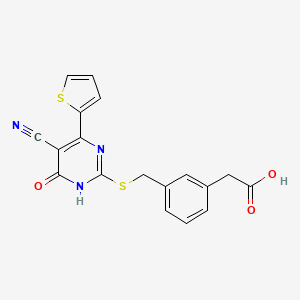

IUPAC Name |

2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQYGCGMQYVVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122604 | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883602-21-8 | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883602-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.